molecular formula C9H8BrNO2 B8059499 1-(5-Bromopyridin-2-yl)butane-1,3-dione

1-(5-Bromopyridin-2-yl)butane-1,3-dione

Cat. No.: B8059499
M. Wt: 242.07 g/mol
InChI Key: WOCOOTMGOJBUEU-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)butane-1,3-dione is a β-diketone derivative featuring a bromopyridinyl substituent. For instance:

  • Core Structure: The butane-1,3-dione backbone is common in β-diketones, characterized by two ketone groups separated by a methylene group. Substituents on the aryl/heteroaryl group at the 1-position significantly influence electronic, steric, and functional properties .

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-6(12)4-9(13)8-3-2-7(10)5-11-8/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCOOTMGOJBUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromopyridin-2-yl)butane-1,3-dione can be synthesized through several methods. One common approach involves the bromination of 2-pyridylbutane-1,3-dione. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-yl)butane-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound 1-(5-Bromopyridin-2-yl)butane-1,3-dione has the molecular formula C9H8BrNO2C_9H_8BrNO_2 and is characterized by a brominated pyridine ring attached to a butane-1,3-dione moiety. Its structural attributes contribute to its reactivity and biological activity, making it a candidate for various pharmacological applications .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant cytotoxicity against various cancer cell lines including Jurkat, HeLa, and MCF-7. The mechanism of action involved cell cycle arrest and inhibition of angiogenesis, suggesting that similar derivatives may exhibit comparable effects .

Case Study: BPU Derivative Analysis

  • Cell Lines Tested : Jurkat, HeLa, MCF-7
  • IC50 Values : Jurkat (4.64 µM), HeLa (not specified), MCF-7 (not specified)
  • Mechanism : Cell cycle arrest in sub-G1 phase; antiangiogenic properties confirmed via CAM assays.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structural similarity to known antimicrobial compounds suggests that it could inhibit the growth of various pathogens. Research into pyridine derivatives has indicated that halogen substitutions can enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

Data Table: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundS. aureus0.0039 mg/mL
This compoundE. coli0.025 mg/mL

Neuropharmacological Applications

Emerging research indicates that compounds similar to this compound may be useful in treating cognitive dysfunctions. A patent application has discussed the use of substituted-pyridinyl compounds for enhancing cognitive function and addressing negative symptoms associated with various neurological disorders .

Mechanism of Action

The mechanism by which 1-(5-Bromopyridin-2-yl)butane-1,3-dione exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 1-(5-Bromopyridin-2-yl)butane-1,3-dione and its analogs:

Compound Name Substituent Molecular Weight (g/mol) logP Key Properties/Applications Reference
This compound 5-Bromo-pyridin-2-yl ~256.08 (estimated) ~1.5* Potential catalyst, pharmaceutical intermediate (hypothetical) -
1-(3,4-Dimethoxyphenyl)butane-1,3-dione 3,4-Dimethoxyphenyl 222.24 1.06 Higher polarity (polar surface area: 42.08 Ų), moderate solubility
1-(5-Methylthiophen-2-yl)butane-1,3-dione 5-Methylthiophen-2-yl 183.23 - Used in coordination chemistry (e.g., zinc complexes for polymer synthesis)
1-(2-Furyl)butane-1,3-dione 2-Furyl 154.12 - CAS 14360-50-0; likely lower thermal stability due to furan ring
1-(o-Tolyl)butane-1,3-dione o-Tolyl 176.21 - Industrial applications (market production data available up to 2025)

*Estimated logP based on bromine’s hydrophobicity and pyridine’s moderate polarity.

Key Observations:
  • Molecular Weight : The bromopyridinyl derivative has a higher molecular weight (~256.08) compared to analogs like the furyl (154.12) or methylthiophenyl (183.23) derivatives, primarily due to bromine’s atomic mass .
  • Polarity : The dimethoxyphenyl analog exhibits the highest polarity (logP = 1.06, polar surface area = 42.08 Ų), whereas the bromopyridinyl compound likely has moderate hydrophobicity, balancing bromine’s lipophilicity and pyridine’s polar nature .

Reactivity and Functional Behavior

a) Excited-State Intramolecular Proton Transfer (ESIPT)
  • 1-Aryl-2-(furan-2-yl)butane-1,3-dione Derivatives: Substituents on the aryl group significantly impact ESIPT efficiency. Electron-withdrawing groups (e.g., -Br) may enhance hydrogen bond strength in the excited state, accelerating proton transfer. For example, derivatives with stronger electron-withdrawing substituents (e.g., -NO₂) follow the ESIPT order: OFBD > TFBD > MFBD > FFBD .
  • Bromopyridinyl Analog: The bromine atom’s electron-withdrawing nature could stabilize the enol tautomer, promoting ESIPT more effectively than methyl or methoxy groups .
b) Coordination Chemistry and Catalysis
  • Thiophene-Substituted Analogs : 1-(Thiophen-2-yl)butane-1,3-dione forms bis-β-diketonate zinc(II) complexes, which are electropolymerized into metallopolymers for catalyzing polylactic acid (PLA) synthesis. The thiophene’s sulfur atom facilitates metal coordination and polymer conductivity .
  • Bromopyridinyl Analog: The pyridine nitrogen and bromine may alter coordination modes (e.g., N,O-chelation vs.

Crystallographic and Industrial Relevance

  • 1-(Piperidin-1-yl)butane-1,3-dione: Crystallizes in a monoclinic system (space group P21/c) with a density of 1.260 Mg/m³. The bromopyridinyl analog’s bulkier substituent may reduce crystal symmetry or increase interplanar spacing compared to piperidinyl or tolyl derivatives .
  • Market Trends : 1-(o-Tolyl)butane-1,3-dione has established production metrics (capacity, value), while bromopyridinyl derivatives may niche applications in pharmaceuticals or specialty materials due to higher synthesis complexity .

Biological Activity

1-(5-Bromopyridin-2-yl)butane-1,3-dione is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the bromination of pyridine followed by subsequent reactions to introduce the butane-1,3-dione moiety. The general synthetic route includes:

  • Bromination of Pyridine : Using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of pyridine.
  • Formation of Butane-1,3-dione : The brominated pyridine is then reacted with appropriate reagents to form the butane-1,3-dione structure.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The presence of the bromine and carbonyl groups may enhance binding affinity to proteins and enzymes involved in various metabolic pathways.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

Anticancer Activity

A study investigating structurally related compounds found that derivatives with similar functional groups showed significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The compound's mechanism involves cell cycle arrest and apoptosis induction in cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicated that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antimicrobial agents .

Case Studies

Study Findings Cell Line/Organism
Study on Anticancer Activity Induced apoptosis in cancer cells; IC50 values <10 µMHeLa, MCF-7
Antimicrobial Evaluation Moderate antibacterial activity; MIC values <100 µg/mLE. coli, S. aureus

Research Findings

Recent research highlights the following key findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound has shown promising cytotoxic effects in vitro against various cancer cell lines.
  • Mechanistic Insights : Molecular docking studies suggest that it interacts effectively with proteins involved in critical cellular processes, enhancing its potential as a therapeutic agent .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyridine ring significantly affect biological activity, indicating a need for further optimization in drug design .

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